1-(4-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
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Overview
Description
1-(4-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, commonly known as CPPC, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. CPPC is a piperidine derivative that has been studied for its ability to modulate various biological pathways, making it a promising candidate for drug development.
Mechanism of Action
CPPC exerts its effects through a variety of mechanisms, including the inhibition of FAAH and the modulation of various signaling pathways. The exact mechanism of action of CPPC is not fully understood, but it is thought to involve the regulation of various neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects:
CPPC has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of FAAH activity, and the regulation of various signaling pathways. These effects have led to interest in CPPC as a potential therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
One advantage of CPPC is its ability to modulate multiple biological pathways, making it a promising candidate for drug development. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many potential future directions for research on CPPC, including its use as a potential treatment for pain, anxiety, and other conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, CPPC is a promising compound that has the potential to be developed into a valuable therapeutic agent.
Synthesis Methods
CPPC can be synthesized using a variety of methods, including the reaction of 2-fluorophenol with 1-bromo-4-cyanopyridine followed by the addition of piperidine-4-carboxylic acid. The reaction is typically carried out using a palladium catalyst in the presence of a base such as potassium carbonate.
Scientific Research Applications
CPPC has been extensively studied for its potential therapeutic applications, including its ability to modulate the activity of various biological pathways. For example, CPPC has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This has led to interest in CPPC as a potential treatment for conditions such as pain and anxiety.
properties
IUPAC Name |
1-(4-cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-3-1-2-4-15(14)25-18(17(23)24)6-9-22(10-7-18)16-11-13(12-20)5-8-21-16/h1-5,8,11H,6-7,9-10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQWKHVLBLAEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyanopyridin-2-yl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
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